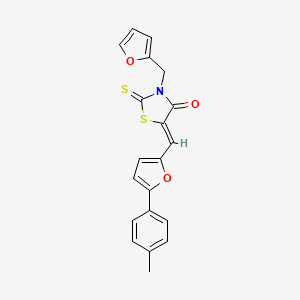

(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one

説明

特性

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c1-13-4-6-14(7-5-13)17-9-8-15(24-17)11-18-19(22)21(20(25)26-18)12-16-3-2-10-23-16/h2-11H,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPOTQULKCFAAT-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as piperidine or pyridine and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives have been investigated for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be explored for its potential in treating infections.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological activities. It may be studied for its effects on various biological targets and pathways, with the aim of developing new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Tabulated Comparison of Key Compounds

Research Findings and Implications

- The p-tolyl group may further modulate target binding in enzyme inhibition .

- Thermodynamic Stability : Compounds with planar configurations (e.g., hydroxybenzylidene derivatives) exhibit higher melting points due to efficient crystal packing. The target compound’s furan substituents may reduce melting points slightly .

生物活性

The compound (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Thiazolidinone derivatives have been extensively studied for their biological activities, including:

-

Antibacterial Activity

- Thiazolidinones exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml for certain derivatives .

-

Anticancer Activity

- Thiazolidinones have demonstrated potential as anticancer agents. For example, derivatives have been evaluated for their ability to inhibit the growth of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The presence of specific substituents on the thiazolidinone ring significantly influences their cytotoxicity .

- Antioxidant Properties

- Antidiabetic Effects

Antibacterial Activity

A study evaluating various thiazolidinone derivatives reported that modifications at the C2 position significantly enhance antibacterial activity. For instance, a derivative with a chlorophenyl substituent achieved an inhibition rate of 88.46% against E. coli .

| Compound | Bacteria Tested | Inhibition Rate (%) | MIC (mg/ml) |

|---|---|---|---|

| 2e | E. coli | 88.46 | 16–32 |

| 2b | S. aureus | 91.66 | Not specified |

Anticancer Activity

In vitro studies have shown that certain thiazolidinone derivatives exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17 | HT29 | 12.5 |

| 18 | H460 | 15.0 |

Antioxidant Activity

The antioxidant properties were evaluated using the ABTS assay, revealing that certain derivatives possess strong radical scavenging abilities.

| Compound | ABTS Assay (%) |

|---|---|

| 17 | 81.8 |

| 18 | 75.0 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by functionalization.

- Step 1 : Condensation of thiazolidinone precursors with furan-2-ylmethyl groups under reflux in ethanol or DMF, catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) .

- Step 2 : Introduction of the (5-(p-tolyl)furan-2-yl)methylene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions .

- Purification : Chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the Z-isomer with >95% purity .

- Optimization : Yield improvements (60–80%) are achieved by adjusting solvent polarity, reaction time (8–24 hours), and catalyst loading (1–5 mol%) .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : The Z-isomer exhibits distinct NOE (Nuclear Overhauser Effect) correlations between the thiazolidinone C=O and the methylene protons of the furan-2-ylmethyl group .

- X-ray Crystallography : Crystallographic data reveal a dihedral angle <10° between the thiazolidinone and furan rings, confirming the planar Z-configuration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?

- DFT Workflow :

- Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .

- Reactivity Analysis : Frontier Molecular Orbital (FMO) calculations identify nucleophilic sites (e.g., thioxo sulfur) and electrophilic regions (e.g., exocyclic double bond) .

- Applications : Predict regioselectivity in nucleophilic aromatic substitution or oxidation reactions involving the furan/p-tolyl substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Orthogonal Assays :

- Dose-Response Profiling : Use multiple cell lines (e.g., HEK293, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to validate IC₅₀ values .

- Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding affinity to proposed targets (e.g., bacterial DNA gyrase or human kinases) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., p-tolyl to fluorophenyl) to isolate activity mechanisms .

Q. How are reaction intermediates characterized during kinetic studies of thiazolidinone degradation?

- Real-Time Monitoring :

- HPLC-MS : Track intermediates (e.g., sulfoxide derivatives) with C18 columns and electrospray ionization .

- In Situ Spectroscopy : UV-Vis (λ = 250–400 nm) identifies π→π* transitions of conjugated intermediates .

- Kinetic Modeling : Pseudo-first-order rate constants (k) derived from Arrhenius plots explain temperature-dependent degradation (Eₐ ≈ 50–70 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。